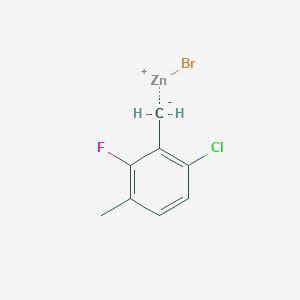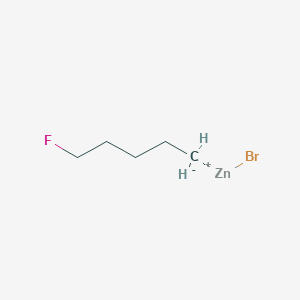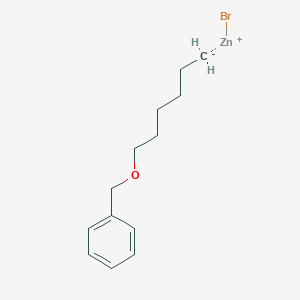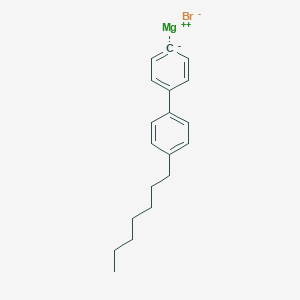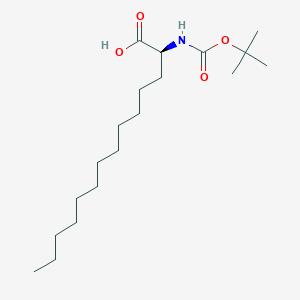
(4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. This compound is particularly valuable due to its reactivity and the steric hindrance provided by the tert-butyl groups, which can influence the selectivity of reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide typically involves the reaction of (4-n-butyloxy-3,5-di-tert-butylphenyl)bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction.
-
Starting Materials
- (4-n-butyloxy-3,5-di-tert-butylphenyl)bromide
- Magnesium metal
- Anhydrous ether (e.g., tetrahydrofuran or diethyl ether)
-
Reaction Conditions
- The reaction mixture is stirred at room temperature or slightly elevated temperatures.
- The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors equipped with efficient stirring mechanisms.
- Maintaining strict control over the inert atmosphere to prevent contamination.
- Employing automated systems to monitor and control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Can displace halides or other leaving groups in organic molecules.
Coupling Reactions: Participates in coupling reactions with alkynes or alkenes to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous ethers such as tetrahydrofuran (THF) or diethyl ether.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Formed from coupling reactions with alkynes or alkenes.
Scientific Research Applications
(4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide has several applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the synthesis of polymers and advanced materials.
Medicinal Chemistry: Utilized in the development of new drug candidates by forming carbon-carbon bonds in complex molecules.
Catalysis: Acts as a reagent in catalytic processes to form new chemical bonds.
Mechanism of Action
The mechanism of action of (4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. The tert-butyl groups provide steric hindrance, which can influence the selectivity and outcome of the reactions. The molecular targets are typically carbonyl compounds, halides, and other electrophiles.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without the steric hindrance of tert-butyl groups.
(4-methoxyphenyl)magnesium Bromide: Contains a methoxy group instead of a butyloxy group, affecting its reactivity and selectivity.
(4-tert-butylphenyl)magnesium Bromide: Lacks the butyloxy group, which can influence its solubility and reactivity.
Uniqueness
(4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide is unique due to the combination of the butyloxy group and the tert-butyl groups. This combination provides both electronic and steric effects that can be leveraged to achieve specific reaction outcomes, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
magnesium;2-butoxy-1,3-ditert-butylbenzene-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29O.BrH.Mg/c1-8-9-13-19-16-14(17(2,3)4)11-10-12-15(16)18(5,6)7;;/h11-12H,8-9,13H2,1-7H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVIVJVCKUGAOW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


